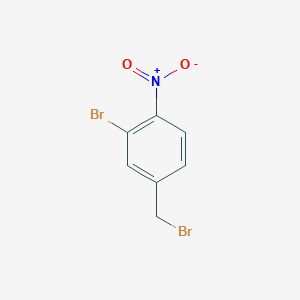

2-Bromo-4-bromomethyl-1-nitro-benzene

Overview

Description

2-Bromo-4-bromomethyl-1-nitro-benzene: is an organic compound with the molecular formula C7H5Br2NO2 . It is a derivative of benzene, where two bromine atoms and a nitro group are substituted at specific positions on the benzene ring. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Bromination of 4-nitrotoluene: The synthesis of 2-Bromo-4-bromomethyl-1-nitro-benzene typically starts with 4-nitrotoluene. The methyl group of 4-nitrotoluene is brominated using bromine in the presence of a catalyst such as iron(III) bromide to form 4-bromomethyl-1-nitrotoluene.

Further Bromination: The 4-bromomethyl-1-nitrotoluene is then subjected to further bromination at the ortho position relative to the nitro group to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

Nucleophilic Substitution: The bromine atoms in 2-Bromo-4-bromomethyl-1-nitro-benzene can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron and hydrochloric acid.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide in methanol, or potassium thiolate in ethanol.

Reduction: Hydrogen gas with palladium on carbon, or iron powder with hydrochloric acid.

Oxidation: Potassium permanganate in an alkaline medium.

Major Products:

Nucleophilic Substitution: Substituted benzene derivatives depending on the nucleophile used.

Reduction: 2-Bromo-4-bromomethyl-1-amino-benzene.

Oxidation: 2-Bromo-4-bromomethyl-1-nitrobenzoic acid.

Scientific Research Applications

Chemistry:

- Used as an intermediate in the synthesis of more complex organic molecules.

- Employed in the study of reaction mechanisms and kinetics.

Biology and Medicine:

- Potential precursor for the synthesis of pharmaceutical compounds.

- Used in the development of novel drugs and therapeutic agents.

Industry:

- Utilized in the production of specialty chemicals and materials.

- Applied in the manufacture of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2-Bromo-4-bromomethyl-1-nitro-benzene largely depends on its chemical reactivity. The bromine atoms and the nitro group make it a versatile intermediate for various chemical transformations. The nitro group is electron-withdrawing, which influences the reactivity of the benzene ring towards nucleophiles and electrophiles. The bromine atoms can participate in substitution reactions, making the compound useful in synthetic organic chemistry.

Comparison with Similar Compounds

2-Bromo-4-methyl-1-nitrobenzene: Similar structure but with a methyl group instead of a bromomethyl group.

2-Bromo-1-methyl-4-nitrobenzene: Similar structure but with different substitution positions.

Uniqueness:

- The presence of both bromine atoms and a nitro group in specific positions makes 2-Bromo-4-bromomethyl-1-nitro-benzene unique in its reactivity and applications.

- The bromomethyl group provides additional sites for chemical modification, enhancing its utility as an intermediate in organic synthesis.

Biological Activity

2-Bromo-4-bromomethyl-1-nitro-benzene is an organic compound characterized by its unique structure, which includes two bromine substituents and a nitro group attached to a benzene ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C7H5Br2NO2

- Molecular Weight : 276.93 g/mol

- Appearance : Colorless crystalline solid

- Solubility : Soluble in organic solvents like acetone and dichloromethane

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. The presence of bromine atoms enhances its electrophilic character, allowing it to participate in nucleophilic substitution reactions with biological macromolecules such as proteins and nucleic acids.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes through covalent bonding or competitive inhibition.

- DNA Interaction : The nitro group can potentially intercalate into DNA, leading to mutagenic effects.

- Reactive Oxygen Species Generation : The compound may induce oxidative stress by generating reactive oxygen species (ROS), contributing to cytotoxicity.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown that the compound effectively inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were recorded as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for its anticancer potential. A study conducted on human cancer cell lines demonstrated that the compound induces apoptosis in breast cancer cells (MCF-7) at concentrations above 50 µM. The following table summarizes the observed effects:

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 25 | 85 | 15 |

| 50 | 60 | 30 |

| 100 | 30 | 70 |

These results indicate that higher concentrations of the compound significantly enhance apoptosis, suggesting a potential mechanism for its anticancer activity.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antibiotic Research evaluated the antimicrobial efficacy of various halogenated compounds, including this compound. The study concluded that compounds with multiple halogen substituents exhibited enhanced antibacterial activity compared to their non-halogenated counterparts, supporting the hypothesis that halogenation increases bioactivity.

Case Study 2: Cytotoxic Effects on Cancer Cells

In another investigation published in Cancer Chemotherapy and Pharmacology, researchers explored the cytotoxic effects of several nitro-substituted benzene derivatives on cancer cell lines. The study found that compounds similar to this compound exhibited significant cytotoxicity through ROS generation and subsequent DNA damage.

Properties

IUPAC Name |

2-bromo-4-(bromomethyl)-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2NO2/c8-4-5-1-2-7(10(11)12)6(9)3-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHBGKPDIONTEOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.